molecular formula C16H18ClN3O3S B12241847 3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B12241847
M. Wt: 367.9 g/mol
InChI Key: GIEMFXFWJHWENT-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonamide group. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine and azetidine rings can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to the presence of both the azetidine and pyridine rings, which confer specific chemical and biological properties. The combination of these rings with the sulfonamide group enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H18ClN3O3S/c1-19(12-10-20(11-12)16-5-3-4-8-18-16)24(21,22)13-6-7-15(23-2)14(17)9-13/h3-9,12H,10-11H2,1-2H3

InChI Key

GIEMFXFWJHWENT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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